Product packaging for Hexadecyl 7-methyloctanoate(Cat. No.:CAS No. 84878-33-1)

Hexadecyl 7-methyloctanoate

Cat. No.: B1244718
CAS No.: 84878-33-1
M. Wt: 382.7 g/mol
InChI Key: PMMXXYHTOMKOAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexadecyl 7-methyloctanoate, also widely known in the cosmetic industry as Cetearyl Isononanoate, is a synthetic ester compound with the molecular formula C₂₅H₅₀O₂ . It is characterized as a fatty alcohol ester, formed from hexadecyl alcohol and 7-methyloctanoic acid . This structure places it in a class of chemicals valued for their emollient properties and skin feel. In research and development, particularly in cosmetic science, this compound is of significant interest for its role as a non-greasy, lightweight emollient and solvent . Its mechanism of action involves forming a protective, hydrating layer on various substrates, which is a key area of study for skin care and coating formulations . Furthermore, its utility extends to material science, where it is investigated for its solvent capabilities and potential use in creating specialized lubricants and plasticizers . Available for research applications, this product is provided as a high-purity material to ensure experimental consistency and reliability. This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any other personal use. Researchers should consult the Safety Data Sheet (SDS) for proper handling and safety information before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H50O2 B1244718 Hexadecyl 7-methyloctanoate CAS No. 84878-33-1

Properties

IUPAC Name

hexadecyl 7-methyloctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H50O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-27-25(26)22-19-17-18-21-24(2)3/h24H,4-23H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMMXXYHTOMKOAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)CCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H50O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801005170
Record name Hexadecyl 7-methyloctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801005170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84878-33-1
Record name Hexadecyl 7-methyloctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801005170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of Hexadecyl 7 Methyloctanoate

Conventional Acid-Catalyzed Esterification Routes

The synthesis of Hexadecyl 7-methyloctanoate is achievable through the well-established Fischer esterification reaction. This method involves the reaction of 7-methyloctanoic acid with hexadecanol (B772) in the presence of an acid catalyst.

Reaction Mechanisms and Kinetic Studies

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The process is initiated by the protonation of the carbonyl oxygen of the carboxylic acid (7-methyloctanoic acid) by an acid catalyst, typically sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (hexadecanol). masterorganicchemistry.compressbooks.pub The subsequent formation of a tetrahedral intermediate is followed by a series of proton transfer steps. masterorganicchemistry.com This leads to the elimination of a water molecule and the eventual deprotonation of the ester, regenerating the acid catalyst and yielding this compound. masterorganicchemistry.commasterorganicchemistry.com

The entire process is a series of reversible reactions. masterorganicchemistry.compressbooks.pub Kinetic studies on similar long-chain ester syntheses indicate that the reaction follows first-order kinetics. nih.gov The rate of reaction is influenced by the concentration of the reactants and the catalyst. nih.gov To drive the equilibrium towards the formation of the ester, it is common to use an excess of one of the reactants, typically the alcohol, or to remove water as it is formed, often through a Dean-Stark apparatus. masterorganicchemistry.com

Optimization of Catalyst Systems and Reaction Conditions

The efficiency of this compound synthesis is highly dependent on the choice of catalyst and the reaction conditions. While strong mineral acids like sulfuric acid are effective, they can sometimes lead to side reactions, such as dehydration of the alcohol or polymerization. wikipedia.org Alternative catalysts, such as solid acid catalysts including zeolites and clays (B1170129) (bentonite), have been explored for the synthesis of branched-chain fatty acid esters. google.comgoogle.comuni-oldenburg.de These solid catalysts offer advantages in terms of easier separation from the reaction mixture and potential for reuse.

Optimization of reaction conditions involves careful control of temperature, molar ratio of reactants, and catalyst loading. For the synthesis of similar long-chain esters, temperatures are often maintained between 120-130 °C. srce.hr A molar ratio of acid to alcohol of 1:2 is commonly employed to push the equilibrium towards the product. srce.hr Catalyst concentration is also a critical parameter, with typical loadings around 2% of the weight of the carboxylic acid. srce.hr

Table 1: Illustrative Reaction Conditions for Long-Chain Ester Synthesis

Parameter Condition Reference
Temperature 120–130 °C srce.hr
Acid:Alcohol Molar Ratio 1:2 srce.hr
Catalyst Loading (H₂SO₄) 2% (w/w of acid) srce.hr

Purification Strategies for Synthetic this compound

Following the synthesis, the crude reaction mixture contains the desired ester, unreacted starting materials, the acid catalyst, and water. A multi-step purification process is necessary to isolate pure this compound.

The initial step typically involves neutralizing the acid catalyst, often with a weak base like sodium carbonate solution. ausetute.com.au This is followed by washing with water to remove the neutralized catalyst, any remaining acid, and excess alcohol. ausetute.com.au The organic layer, containing the ester, is then separated using a separating funnel. ausetute.com.au

To remove any residual water and volatile impurities, the organic layer is dried over an anhydrous salt, such as magnesium sulfate (B86663) or sodium sulfate, and then subjected to distillation under reduced pressure. google.com For high-purity applications, chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC) can be employed. macbeth-project.euacs.org Solid-phase extraction (SPE) has also been shown to be an effective method for separating fatty acids and fatty alcohols, which can be adapted for the purification of their corresponding esters. nih.gov

Scale-Up Considerations in Chemical Synthesis

Transitioning the synthesis of this compound from a laboratory scale to an industrial scale introduces several challenges. One of the primary considerations is heat management, as esterification reactions are often exothermic. wikipedia.org Efficient heat removal is crucial to maintain optimal reaction temperature and prevent runaway reactions.

Another key aspect is the efficient removal of water to drive the reaction to completion. On a large scale, this can be achieved through azeotropic distillation. google.com The choice of catalyst becomes more critical at an industrial scale, with a preference for heterogeneous catalysts that can be easily recovered and reused, thereby reducing waste and cost. google.com

The purification process also needs to be adapted for large-scale production. Fractional distillation is a common method for separating the ester from unreacted starting materials and byproducts. google.com However, the formation of azeotropes between the alcohol, ester, and water can complicate this process. google.com Therefore, careful process design and control are essential for the successful and economical industrial production of this compound.

Biocatalytic Synthesis Pathways for this compound

Biocatalysis, particularly using enzymes, presents a green and highly selective alternative to conventional chemical synthesis for producing esters like this compound.

Principles of Enzymatic Esterification and Transesterification

Enzymatic synthesis of esters is primarily carried out using lipases. researchgate.net These enzymes can catalyze both esterification (reaction of a carboxylic acid and an alcohol) and transesterification (reaction of an ester with an alcohol). mdpi.com Lipases are highly valued for their ability to function under mild reaction conditions (lower temperature and pressure) and their high degree of selectivity (chemo-, regio-, and enantioselectivity). researchgate.net

In the context of synthesizing this compound, a lipase (B570770) would catalyze the direct reaction between 7-methyloctanoic acid and hexadecanol. The reaction is carried out in a non-aqueous or low-water medium to shift the equilibrium towards synthesis rather than hydrolysis, which is the natural function of lipases. mdpi.com The use of organic solvents or solvent-free systems is common. uminho.pt

The catalytic mechanism of lipase involves a "catalytic triad" of amino acid residues (typically serine, histidine, and aspartate or glutamate) in the enzyme's active site. The serine residue acts as a nucleophile, attacking the carbonyl carbon of the carboxylic acid to form an acyl-enzyme intermediate. This intermediate then reacts with the alcohol (hexadecanol) to release the ester and regenerate the enzyme.

Transesterification can also be employed, where a simpler ester of 7-methyloctanoic acid (e.g., methyl 7-methyloctanoate) reacts with hexadecanol in the presence of a lipase to produce this compound and methanol (B129727).

The choice of lipase is crucial, as different lipases exhibit varying substrate specificities and stabilities. Lipases from sources such as Candida antarctica (specifically Lipase B, often abbreviated as CALB), Thermomyces lanuginosus, and Rhizomucor miehei are commonly used in ester synthesis. mdpi.comuminho.pt Immobilization of the lipase on a solid support is a widely used strategy to enhance its stability and facilitate its recovery and reuse. mdpi.com

Table 2: Commonly Used Lipases in Ester Synthesis

Lipase Source Common Abbreviation Reference
Candida antarctica Lipase B CALB mdpi.com
Thermomyces lanuginosus Lipase TLL mdpi.com
Rhizomucor miehei Lipase RML wur.nl

Lipase-Mediated Transformations: Specificity and Regioselectivity

The synthesis of esters like this compound can be efficiently and specifically achieved through lipase-mediated transformations. Lipases are enzymes that, in aqueous environments, typically hydrolyze fats into fatty acids and glycerol (B35011). However, in non-aqueous or micro-aqueous conditions, they can catalyze the reverse reaction: esterification. This biocatalytic approach offers high specificity, meaning the enzymes can selectively target certain functional groups, and regioselectivity, controlling the position of the chemical bond formation. mt.com

For instance, in the synthesis of structured lipids, lipases exhibit selectivity for the sn-1 and sn-3 positions of the glycerol backbone, which is a key advantage in producing specific triacylglycerols. This specificity mitigates the need for protective groups and reduces the formation of unwanted byproducts, simplifying downstream processing. mt.com Immobilized lipases, such as Novozym® 435 (lipase B from Candida antarctica immobilized on acrylic resin), are frequently employed due to their stability and reusability, which are crucial for industrial applications. mt.comnih.gov

The specificity of lipases allows for the synthesis of a wide variety of esters from different substrates under mild reaction conditions. nih.gov This is particularly advantageous for producing branched-chain esters, which often possess desirable properties like low pour points. nih.gov

Reaction Condition Optimization for Biocatalytic Systems

Optimizing reaction conditions is paramount for maximizing the yield and efficiency of biocatalytic ester synthesis. Key parameters that are typically fine-tuned include temperature, enzyme loading, and water activity.

Temperature: Enzyme activity is highly dependent on temperature. While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation and reduced stability. For the biocatalytic synthesis of 2-ethylhexyl 2-methylhexanoate using Novozym® 435, studies have shown that increasing the temperature from 70°C to 80°C can enhance the reaction rate. nih.gov However, finding the optimal temperature is a balance between reaction speed and enzyme longevity. For example, in the synthesis of glycerol linoleate (B1235992), a maximum ester conversion of 73.2% was achieved at 65°C. researchgate.net

Enzyme Loading: The concentration of the biocatalyst directly impacts the reaction rate. A higher enzyme loading generally leads to a faster conversion. However, there is a point of diminishing returns, and the cost of the enzyme must be considered for industrial viability. The reusability of immobilized enzymes like Novozym® 435 helps to offset this cost, as it can be used for multiple reaction cycles. nih.gov

Water Activity: In non-aqueous biocatalysis, a small amount of water is essential for maintaining the enzyme's catalytically active conformation. However, excessive water can shift the reaction equilibrium towards hydrolysis, reducing the ester yield. Therefore, controlling the water activity (a_w) of the reaction medium is critical.

The optimization of these parameters is often carried out using statistical methods like Response Surface Methodology (RSM), which allows for the systematic study of the effects of multiple variables and their interactions. researchgate.net For instance, a Central Composite Rotatable Design (CCRD) was used to study the effects of time, temperature, and enzyme amount in the synthesis of glycerol ester. researchgate.net

Table 1: Optimization of Reaction Parameters for Biocatalytic Ester Synthesis

ParameterGeneral Trend/ObservationExample
Temperature Increased temperature generally increases reaction rate but can lead to enzyme denaturation.A conversion of 99.74% for 2-ethylhexyl 2-methylhexanoate was achieved in 5 hours at 80°C. nih.gov
Enzyme Loading Higher loading increases the reaction rate.The reusability of immobilized enzymes is a key factor for industrial implementation. nih.gov
Molar Ratio An excess of one substrate can drive the reaction towards product formation.A 20% molar excess of 2-ethylhexanol improved the conversion of 2-ethylhexyl 2-methylhexanoate. nih.gov
Reaction Time Longer reaction times generally lead to higher conversions, up to the point of equilibrium.Optimal reaction time for glycerol linoleate synthesis was found to be 478 minutes. researchgate.net

Environmental and Sustainability Advantages of Biocatalytic Approaches

Biocatalysis is increasingly recognized as a cornerstone of green chemistry due to its numerous environmental and sustainability benefits compared to traditional chemical catalysis. mdpi.comfastercapital.com

Mild Reaction Conditions: Enzymes typically operate under mild conditions of temperature, pressure, and pH. fastercapital.comappliedcatalysts.com This reduces energy consumption and the need for specialized, high-pressure equipment. appliedcatalysts.com

Reduced Waste and Byproducts: The high specificity and selectivity of enzymes minimize the formation of unwanted side products, leading to cleaner reaction profiles and reducing the need for extensive purification steps. mt.com This aligns with the green chemistry principle of waste prevention. mdpi.com

Biodegradability and Lower Toxicity: Enzymes are biodegradable proteins, and their use avoids the generation of hazardous waste often associated with heavy metal catalysts. fastercapital.comappliedcatalysts.com They can often be used in environmentally benign solvents like water, further reducing the environmental impact. fastercapital.com

Renewable Resources: Biocatalysts are derived from renewable sources such as microorganisms, plants, and animals. fastercapital.com This contributes to a more sustainable bio-based economy. mdpi.com

Process Simplification: The specificity of biocatalysts can eliminate the need for protection and deprotection steps common in traditional organic synthesis, leading to shorter and more efficient synthetic routes. mt.commdpi.com

These advantages make biocatalysis an attractive and sustainable alternative for the synthesis of specialty chemicals like this compound.

Derivatization and Analog Synthesis of this compound

Strategies for Structural Modification and Functionalization

While direct derivatization strategies for this compound are not extensively documented, general approaches for modifying long-chain esters can be considered. These strategies aim to introduce new functional groups or alter the carbon skeleton to create analogs with different physicochemical properties.

One common approach is the hydrolysis of the ester bond to yield the corresponding 7-methyloctanoic acid and hexadecanol. These intermediates can then be further functionalized. For example, the carboxylic acid can be converted to an acid chloride, which can then react with various nucleophiles to form amides, other esters, or other derivatives. The alcohol can be oxidized to an aldehyde or carboxylic acid, or it can be used in other esterification or etherification reactions.

Another strategy involves reactions at the hydrocarbon chain. However, the saturated nature of the alkyl chains in this compound makes them relatively unreactive. Radical halogenation could introduce a handle for further functionalization, but this would likely be unselective.

Synthesis of Related Branched-Chain Ester Analogs

The synthesis of branched-chain esters is of significant interest due to their unique properties, such as improved low-temperature performance, which makes them suitable for applications like lubricants and cosmetics. nih.gov Various synthetic strategies are employed to produce a wide range of these esters.

A common method is the esterification of a branched-chain carboxylic acid with an alcohol, or vice versa. For example, 2-ethylhexyl 2-methylhexanoate was synthesized by the esterification of 2-methylhexanoic acid with 2-ethylhexanol using an immobilized lipase. nih.gov

Another approach involves the malonic ester synthesis , which is a versatile method for preparing carboxylic acids. For instance, ethyl 4-methyloctanoate was produced via a process that included a malonic ester synthesis step. google.com

In some cases, branched-chain esters are produced through the biological upgrading of carboxylates . Engineered microorganisms can convert simple carboxylates into more complex and valuable branched-chain esters. nih.gov This approach offers a sustainable route to these compounds from renewable feedstocks.

The synthesis of fatty acid analogs with methyl branches can also be achieved through various organic reactions. For example, methyl-branched methyl octadecanoate has been synthesized via hydrogenation of unsaturated precursors. uni-oldenburg.de

Table 2: Examples of Synthesized Branched-Chain Ester Analogs

Branched-Chain Ester AnalogSynthetic PrecursorsSynthetic Method
Isobutyl acetateGlucose and acetateCo-fermentation using engineered E. coli nih.gov
Isobutyl propionateGlucose and propionateCo-fermentation using engineered E. coli nih.gov
Isobutyl butyrateGlucose and butyrateCo-fermentation using engineered E. coli nih.gov
Isobutyl pentanoateGlucose and pentanoateCo-fermentation using engineered E. coli nih.gov
Isobutyl hexanoateGlucose and hexanoateCo-fermentation using engineered E. coli nih.gov
2-Ethylhexyl 2-methylhexanoate2-Methylhexanoic acid and 2-ethylhexanolLipase-catalyzed esterification nih.gov
Ethyl 4-methyloctanoateDiethyl 2-methylhexylmalonateMalonic ester synthesis followed by Krapcho reaction google.com

Occurrence, Biosynthesis, and Biological Significance of Hexadecyl 7 Methyloctanoate Non Clinical

Natural Occurrence and Distribution in Biological Systems

Identification in Animal Secretions and Tissues (e.g., Avian Preen Waxes)

Hexadecyl 7-methyloctanoate is a wax ester that has been identified as a component of the complex lipid mixtures found in the uropygial gland secretions, commonly known as preen oil or preen wax, of various bird species. free.froup.com The uropygial gland, a holocrine sebaceous gland located on the dorsal side of birds near the tail, produces these secretions which are then spread over the feathers during preening. oup.comnih.gov The composition of these waxes is highly variable and can differ based on species, age, sex, and even season. nih.govresearchgate.net

Gas chromatography-mass spectrometry (GC-MS) is a key analytical technique used to identify the chemical constituents of preen wax. nih.govcore.ac.uk Through this method, this compound has been identified in the preen secretions of several avian species. For instance, it is a known component of the preen wax of the black-legged kittiwake (Rissa tridactyla). free.frnih.gov In a study of red knots (Calidris canutus), hexadecyl 2-methyloctanoate, a structurally similar compound, was used as an indicator for a specific type of monoester wax mixture. core.ac.uk This highlights the presence of such branched-chain esters in the preen glands of shorebirds.

The general composition of preen gland secretions consists of long-chain esters of fatty acids and fatty alcohols. oup.com These can include monoesters, diesters, and triacylglycerols. nih.gov The presence of branched-chain fatty acids and alcohols is common in the preen wax of many bird species. nih.govnih.gov

Comparative Analysis with Structurally Related Natural Esters

This compound belongs to the broad class of wax esters found in avian preen glands. These esters are typically formed from a fatty acid and a fatty alcohol. The structural diversity of these esters is vast, arising from variations in the chain length, branching, and saturation of both the acid and alcohol components.

For example, in the preen wax of geese (Anser domesticus), the secretion is rich in wax monoesters where di-, tri-, or tetramethylated acyl groups are esterified with saturated straight-chain monoalcohols. nih.gov In contrast, the barn owl's (Tyto alba) preen wax contains esters where both the fatty acid and alcohol components are branched. nih.gov Galliformes, like chickens, have preen gland secretions characterized by 2,3-diester waxes. nih.gov

A comparative analysis of preen oil from 59 bird species revealed that seasonal and sex-based differences in composition are widespread. researchgate.net Many ground-nesting shorebirds and ducks exhibit a remarkable shift from monoester waxes to less volatile diester waxes at the onset of the breeding season. biologists.comresearchgate.net This change is thought to be an adaptation to reduce olfactory cues that could attract predators to the nest. biologists.com

In song sparrows (Melospiza melodia), the composition of wax esters, which are nonvolatile precursors to odorous compounds, differs between sexes, ages, seasons, and populations. researchgate.net Similarly, in black-legged kittiwakes, the chemical profile of preen secretions, which includes a variety of esters, has been shown to correlate with genetic heterozygosity and relatedness. nih.gov The table below illustrates the diversity of ester types found in the preen waxes of different bird orders.

Bird OrderPredominant Preen Wax Ester TypeExample Species
AnseriformesMonoesters with branched-chain fatty acids and straight-chain alcoholsGoose (Anser domesticus)
GalliformesDiester waxesChicken (Gallus gallus domesticus)
StrigiformesMonoesters with branched-chain fatty acids and branched-chain alcoholsBarn Owl (Tyto alba)
CharadriiformesSeasonal shift from monoesters to diestersRed Knot (Calidris canutus)

Putative Biosynthetic Pathways Leading to this compound

Precursor Identification and Enzymatic Machinery in Biological Systems

The fatty acid component, 7-methyloctanoic acid, is a branched-chain fatty acid. The biosynthesis of such acids in the uropygial gland involves a specialized fatty acid synthase (FAS) system. nih.gov While typical fatty acid synthesis utilizes acetyl-CoA and malonyl-CoA, the formation of branched-chain fatty acids requires the incorporation of precursors like methylmalonyl-CoA. nih.gov Studies have shown that avian uropygial glands possess the enzymatic machinery to synthesize multi-methyl-branched fatty acids. nih.gov

The alcohol component, 1-hexadecanol (B1195841), is a long-chain fatty alcohol. Its synthesis is catalyzed by fatty acyl-CoA reductases (FARs), which reduce fatty acyl-CoA thioesters to their corresponding alcohols in an NADPH-dependent reaction. nih.govnih.gov Avian FARs have been identified and characterized, with some isoforms showing a preference for producing 1-hexadecanol. nih.gov For example, the FAR1 group of enzymes in birds primarily synthesizes 1-hexadecanol from substrates with chain lengths between 14 and 18 carbons. nih.gov

The final step in the formation of this compound is the esterification of 7-methyloctanoyl-CoA with 1-hexadecanol. This reaction is catalyzed by wax synthases (WS), which are a type of acyltransferase. nih.gov Avian wax synthases have been identified and are known to be active with saturated long-chain acyl-CoA thioesters and medium-chain alcohols. nih.gov Some of these enzymes are bifunctional, also capable of synthesizing triacylglycerols. nih.gov

The key precursors and enzymes are summarized in the table below.

ComponentPrecursorKey Enzyme(s)
7-methyloctanoic acidAcetyl-CoA, Methylmalonyl-CoAFatty Acid Synthase (FAS)
1-hexadecanolHexadecanoyl-CoAFatty Acyl-CoA Reductase (FAR)
This compound7-methyloctanoyl-CoA, 1-hexadecanolWax Synthase (WS)

Metabolic Flux and Regulation Studies in Model Organisms

Direct studies on the metabolic flux and regulation specifically for this compound are limited. However, research on the biosynthesis of preen gland lipids in general provides insights into the regulatory mechanisms.

The regulation of branched-chain fatty acid synthesis in the uropygial gland is thought to be controlled by the availability of substrates like methylmalonyl-CoA. nih.gov The activity of fatty acid synthase with methylmalonyl-CoA is significantly lower than with malonyl-CoA, suggesting that the concentration of these precursors is a critical regulatory point. nih.gov

The expression of the enzymes involved in precursor synthesis is also a key regulatory factor. For instance, in chickens, the expression of FAR1, which is involved in fatty alcohol production, is highest in the uropygial gland. nih.gov This tissue-specific expression suggests a high degree of regulation to ensure the production of preen wax components.

Furthermore, the composition of preen wax can be influenced by external factors such as diet and hormonal changes associated with the breeding season. nih.gov These factors can affect the metabolic pathways and the availability of precursors for ester synthesis. The shift from monoesters to diesters in some species during the breeding season is a clear example of the dynamic regulation of these biosynthetic pathways. biologists.com

It has also been proposed that the microbial community within the uropygial gland may play a role in modifying the chemical composition of the preen wax. nih.gov Bacteria residing in the gland may be capable of synthesizing wax esters or metabolizing them into other compounds. nih.gov

Role in Chemical Ecology and Intraspecies Communication (Non-Clinical)

The complex mixture of esters, including compounds like this compound, in preen oil plays a significant role in avian chemical ecology and communication. researchgate.netresearchgate.net While traditionally olfaction in birds was considered less important than in mammals, recent evidence has highlighted the role of chemical signals in various aspects of avian life. researchgate.netresearchgate.net

Studies have shown that the chemical composition of preen wax can signal information about an individual's sex, age, and population of origin. researchgate.net For example, significant differences in the wax ester composition of preen oil have been observed between male and female song sparrows. researchgate.net These chemical cues may be important for mate choice and other reproductive behaviors. researchgate.net

Furthermore, the chemical profile of preen secretions has been linked to an individual's genetic makeup, including the major histocompatibility complex (MHC), which is crucial for immune function. nih.gov In black-legged kittiwakes, the similarity in preen wax chemical profiles correlates with genetic similarity. nih.gov This suggests that birds may be able to assess the genetic compatibility of potential mates through olfactory cues derived from preen oil. nih.gov

The change in preen wax composition in some ground-nesting birds from more volatile monoesters to less volatile diesters during incubation is a fascinating example of its role in chemical ecology. biologists.com This chemical shift is hypothesized to be a strategy for olfactory crypsis, making it more difficult for predators that hunt by smell to locate the nest. biologists.com

Semio-chemical Functions in Model Organisms

This compound has been identified as a component of the preen gland secretions in the black-legged kittiwake (Rissa tridactyla), a seabird species. free.fr In these birds, the chemical composition of the preen oil, which includes a variety of esters like this compound, functions as a semiochemical—a chemical signal that conveys information between organisms. nih.govpherobase.com

Research using gas chromatography and mass spectrometry has revealed that the blend of compounds in these secretions provides both an individual and a sexual odor signature. free.frnih.gov The quantitative differences in the chemical profiles between male and female kittiwakes suggest that this scent can be used to discriminate between sexes. nih.gov Furthermore, the unique chemical signature of each bird may play a role in mate recognition. free.fr The body odors originating from these secretions are thought to broadcast the genetic makeup of an individual, potentially serving as a crucial cue in mate choice to assess the genetic compatibility of potential partners. free.frnih.gov This chemical signaling is considered a key aspect of social behavior in this species. researchgate.net

Correlation with Genetic Markers in Non-Human Biological Systems

Studies on the black-legged kittiwake have established a direct link between the chemical composition of preen gland secretions and the birds' genetic makeup. researchgate.netnih.gov The chemical profile, which contains this compound among other compounds, has been shown to correlate with genome-wide heterozygosity as determined by analyses of microsatellite loci. nih.govscience.gov This finding provides evidence that a bird's scent can convey information about its genetic quality and diversity. nih.gov

In one study, the chemical profiles were analyzed using principal components analysis (PCA), where the resulting principal components (PCs) represent major axes of variation in the chemical blend. One such component, PC2, was found to be significantly correlated with several compounds, including this compound. nih.gov This component, along with others, showed a relationship with the individual's heterozygosity. nih.gov Specifically, the chemical profile reflects genetic heterozygosity in both male and female kittiwakes. researchgate.netnih.gov

Furthermore, the chemical distance between two individuals' preen oil compositions was found to be positively correlated with their genetic distance, but this specific correlation was observed only in male-male pairs. researchgate.netnih.gov The compounds that most strongly encoded this relationship were the two most abundant esters in the secretions. nih.gov This demonstrates that the semiochemical mixture can signal genetic relatedness between individuals. nih.gov Some research also suggests a link between preen oil chemicals and the Major Histocompatibility Complex (MHC), a group of genes crucial for the immune system, further solidifying the connection between an individual's scent and its key genetic markers. royalsocietypublishing.org

Below is a table of representative compounds identified in kittiwake preen secretions and their correlation with a principal component (PC2) from a chemical analysis, which was then compared against genetic markers.

Compound NameCorrelation with PC2
Hexadecyl 2-methyloctanoate0.63
Hexadecyl octanoate (B1194180)-0.91
2-methylpentadecyl 2-methyldecanoate0.59
2-methylheptadecyl nonanoate0.64
Pentadecyl 2-methylundecanoate0.59
Heptadecyl 2-methylnonanoate0.73
Octadecyl 2-methyloctanoate0.60
Octadecyl octanoate-0.74
Pentadecyl 2-methyltridecanoate0.72
2-methylheptadecyl 2-methyldecanoate0.84

Cellular and Molecular Interactions of this compound (Excluding Human Clinical)

Modulation of Lipid Accumulation in in vitro Cell Models

Based on available scientific literature from the conducted searches, there are no specific studies that have investigated the direct effects of this compound on the modulation of lipid accumulation in in vitro cell models.

Influence on Cell Growth and Differentiation in Culture Media

Based on the performed searches, no research was found that specifically examines the influence of this compound on cell growth and differentiation in culture media.

Interaction with Model Lipid Bilayers and Membrane Architectures

Specific research detailing the interaction of this compound with model lipid bilayers and membrane architectures was not identified in the conducted searches.

Mechanisms of Antimicrobial Action in Microbial Systems

While this compound is listed as an ingredient in a patent for a cosmetic product with antimicrobial applications, the described mechanism of action in the patent is not attributed to the compound itself. google.com The antimicrobial effect of the formulation is described as a synergistic action between other components, specifically probiotic bacteria (such as Bacillus species) and bacteriophages, which are intended to destroy pathogenic microbes and prevent recontamination. google.com The conducted searches did not yield studies that describe an intrinsic antimicrobial mechanism of action for pure this compound.

Analytical Chemistry and Characterization Techniques for Hexadecyl 7 Methyloctanoate

Chromatographic Separation Methods

Chromatography is fundamental to the analysis of wax esters like hexadecyl 7-methyloctanoate, enabling its separation from reaction mixtures, natural extracts, or impurities. The choice of technique depends on the analytical goal, whether it is assessing purity, quantifying the amount, or monitoring a synthetic reaction.

Gas chromatography is a powerful tool for analyzing volatile and thermally stable compounds. For high-molecular-weight wax esters such as this compound, high-temperature GC (HT-GC) is required. nih.govchromforum.org This technique is ideal for assessing the purity of a synthesized sample and for quantitative analysis, often using a Flame Ionization Detector (FID), which provides a response proportional to the mass of carbon.

The analysis involves injecting a small, diluted sample into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. sigmaaldrich.com The separation is based on the compound's boiling point and its interaction with the stationary phase coated on the inside of the column. For large, nonpolar molecules like wax esters, a nonpolar stationary phase is typically used. gerli.comoup.com The retention time (the time it takes for the compound to travel through the column) is a characteristic feature used for identification. The peak area, when calibrated with a known standard, allows for precise quantification.

A typical GC-FID setup for analyzing this compound would involve a high-temperature, nonpolar capillary column and a temperature-programmed oven to ensure the elution of this high-boiling-point compound. nih.gov

Table 1: Illustrative Gas Chromatography (GC-FID) Parameters for this compound Analysis

Parameter Value/Description
Column Fused silica (B1680970) capillary column (e.g., DB-1 HT, 15 m x 0.25 mm, 0.10 µm film thickness) nih.gov
Carrier Gas Helium at a constant flow rate of 1-2 mL/min sigmaaldrich.com
Injector Temperature 350-390 °C nih.gov
Detector Flame Ionization Detector (FID)
Detector Temperature 350-390 °C nih.gov
Oven Program Initial 120°C, ramp at 15°C/min to 240°C, then ramp at 8°C/min to 390°C, hold for 5-10 min nih.govchromforum.org
Injection 1 µL, split injection (e.g., 10:1 or 30:1) nih.govsigmaaldrich.com
Expected Retention Time ~15-25 minutes (dependent on exact parameters and column length)

High-Performance Liquid Chromatography (HPLC) is a complementary technique to GC, particularly useful for compounds that are thermally labile or not sufficiently volatile. For wax esters, reversed-phase HPLC (RP-HPLC) is the most common mode. nih.gov In RP-HPLC, the stationary phase is nonpolar (e.g., C18 or C8 alkyl chains bonded to silica), and the mobile phase is more polar.

This compound, being highly nonpolar, would be strongly retained on a C18 column and would require a non-aqueous, organic mobile phase for elution. chromforum.org Gradient elution, where the mobile phase composition is changed over time to become less polar (e.g., by decreasing the water content in a methanol (B129727) or acetonitrile (B52724) stream), is often necessary to elute such lipophilic compounds in a reasonable time with good peak shape. researchgate.net

Due to the lack of a strong UV-absorbing chromophore in its structure, detection can be challenging. Universal detectors like an Evaporative Light-Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are well-suited for this purpose. A Refractive Index (RI) detector can also be used, but it is less sensitive and incompatible with gradient elution. chromforum.org

Table 2: Representative High-Performance Liquid Chromatography (HPLC) Parameters for this compound

Parameter Value/Description
Column Reversed-Phase C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm particle size) researchgate.net
Mobile Phase Gradient of Methanol/Tetrahydrofuran and Water, or Acetonitrile/Acetone chromforum.orgresearchgate.net
Flow Rate 1.0 mL/min researchgate.net
Column Temperature 30-40 °C researchgate.net
Detector Evaporative Light-Scattering Detector (ELSD) or Refractive Index (RI) Detector chromforum.org
Sample Preparation Dissolved in a solvent like hexane (B92381) or isopropanol

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used extensively for qualitative monitoring of chemical reactions and for identifying the appropriate solvent system for larger-scale column chromatography. gerli.comrockefeller.edu For the synthesis of this compound (an esterification reaction), TLC can be used to track the disappearance of the starting materials (7-methyloctanoic acid and 1-hexadecanol) and the appearance of the product ester.

A small spot of the reaction mixture is applied to a TLC plate, which is typically a sheet of glass or aluminum coated with a thin layer of silica gel (a polar stationary phase). rockefeller.edu The plate is then placed in a sealed chamber containing a shallow pool of a nonpolar mobile phase. gerli.comresearchgate.net As the solvent moves up the plate by capillary action, it carries the components of the mixture with it. Separation is based on polarity; the nonpolar product (wax ester) will travel further up the plate than the more polar starting materials (the carboxylic acid and alcohol). researchgate.net The spots are visualized under UV light (if one of the reactants is UV-active) or by staining, for example, with iodine vapor or a potassium permanganate (B83412) dip. rockefeller.edu The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used to identify the components.

Table 3: Typical Thin-Layer Chromatography (TLC) System for this compound

Parameter Value/Description
Stationary Phase Silica gel coated plate (e.g., Silica Gel 60 F254) gerli.com
Mobile Phase Hexane:Diethyl Ether (e.g., 95:5 or 80:20 v/v) gerli.comresearchgate.netresearchgate.net
Visualization Iodine vapor, potassium permanganate stain, or charring with cupric sulfate (B86663) solution rockefeller.eduresearchgate.net

| Expected Rf Values | This compound: High Rf (~0.6-0.7) gerli.com1-Hexadecanol (B1195841): Intermediate Rf 7-Methyloctanoic Acid: Low Rf (close to the baseline) |

Spectroscopic Identification and Structural Elucidation

Once purified, spectroscopic methods are employed to confirm the molecular structure of this compound. Mass spectrometry confirms the molecular weight and provides fragmentation data, while NMR spectroscopy gives detailed information about the carbon-hydrogen framework.

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation pattern. When coupled with Gas Chromatography (GC-MS), it combines the separation power of GC with the identification capabilities of MS. nih.gov The GC conditions would be similar to those described in section 4.1.1.

Upon entering the mass spectrometer from the GC column, the this compound molecules are ionized, most commonly by Electron Ionization (EI). This high-energy process generates a molecular ion (M⁺˙), which is the intact molecule with one electron removed, and causes it to break apart into smaller, charged fragments. youtube.com The mass-to-charge ratio (m/z) of these ions is measured, producing a mass spectrum.

The fragmentation of this compound is predictable. Key fragmentation pathways for long-chain esters include:

Loss of the Alkoxy Group: Cleavage of the C-O single bond results in the loss of the hexadecyloxy radical (˙O-C₁₆H₃₃), leading to the formation of an acylium ion from the acid portion.

McLafferty Rearrangement: A characteristic rearrangement for esters involves the transfer of a gamma-hydrogen from the alkyl chain to the carbonyl oxygen, followed by cleavage, resulting in a specific fragment ion. miamioh.edu

Cleavage at the Branch Point: The methyl branch in the 7-methyloctanoate portion provides a specific fragmentation signature, typically involving the loss of radicals adjacent to the branch. nih.gov

Hydrocarbon Fragmentation: The long hexadecyl chain will produce a characteristic series of fragment ions separated by 14 mass units (CH₂). libretexts.org

Table 4: Predicted Key Fragments in the Electron Ionization Mass Spectrum of this compound (Molecular Weight: 382.69 g/mol)

m/z Identity of Fragment Fragmentation Process
382 [M]⁺˙ Molecular Ion
240 [C₁₆H₃₂]⁺˙ Alkene fragment from the alcohol chain
143 [CH₃CH(CH₂)_₅CO]⁺ Acylium ion (loss of ˙OC₁₆H₃₃)
129 [CH₃CH(CH₂)₅C(OH)=OH]⁺˙ Product of McLafferty rearrangement on the acid side
115 [M - C₂H₅ - C₁₆H₃₂]⁺ Characteristic fragment from anteiso-like branching nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom in the molecule. aocs.org

¹H NMR: The ¹H NMR spectrum reveals the number of different types of protons, their relative numbers (via integration), and their connectivity (via spin-spin coupling). For this compound, key signals would include a triplet around 4.05 ppm for the two protons on the carbon attached to the ester oxygen (-O-CH₂ -), and a triplet around 2.2-2.3 ppm for the protons on the carbon alpha to the carbonyl group (-CH₂ -C=O). orgchemboulder.com The numerous methylene (B1212753) (-CH₂-) groups of the long alkyl chains would create a large, overlapping signal around 1.25 ppm. The methyl group of the hexadecyl chain would appear as a triplet around 0.88 ppm, while the branched methyl group at position 7 would appear as a doublet. aocs.org

¹³C NMR: The ¹³C NMR spectrum shows a distinct signal for each unique carbon atom. Key resonances include the carbonyl carbon of the ester at ~174 ppm, the carbon of the ester linkage (-C H₂-O-) at ~65 ppm, and the alpha-carbon to the carbonyl (-C H₂-C=O) at ~34 ppm. libretexts.orgoregonstate.edu The carbons of the long alkyl chains would resonate in the 22-32 ppm range, while the terminal methyl carbons would appear upfield, below 20 ppm. aocs.org

Table 5: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~4.05 Triplet (t) 2H -O-CH₂ -(CH₂)₁₄CH₃
~2.28 Triplet (t) 2H -CH₂ -C(O)O-
~1.62 Multiplet (m) 2H -O-CH₂-CH₂ -
~1.50 Multiplet (m) 1H -CH₂-CH (CH₃)-CH₂-
~1.25 Broad Multiplet ~36H -(CH₂ )n- in both chains
~0.88 Triplet (t) 3H Terminal -CH₃ of hexadecyl chain
~0.86 Doublet (d) 3H Branched -CH₃ at C7

Table 6: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Chemical Shift (δ) ppm Assignment
~174.0 C =O (Ester carbonyl)
~65.1 -O-C H₂- (Hexadecyl C1)
~38.0 -CH₂-C H(CH₃)-CH₂- (Acid C7)
~34.4 -C H₂-C=O (Acid C2)
~31.9 Methylene carbons in long chains
~29.7 - 29.1 Bulk methylene carbons (-(C H₂)n-)
~28.7 Methylene carbons in long chains
~25.9 Methylene carbons in long chains
~25.0 Methylene carbons in long chains
~22.7 Methylene carbons in long chains
~19.6 Branched -C H₃ at C7
~14.1 Terminal -C H₃ of hexadecyl chain

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a important technique for identifying the functional groups present in a molecule like this compound. By analyzing the absorption of infrared radiation at specific wavenumbers, the characteristic vibrations of different bonds within the molecule can be observed. For this compound, a long-chain branched ester, the IR spectrum is expected to show key absorption bands indicative of its ester functionality and its long alkyl chains.

The most prominent feature in the IR spectrum of an ester is the carbonyl (C=O) stretching vibration, which typically appears as a strong, sharp band in the region of 1750-1735 cm⁻¹. This absorption is a reliable indicator of the ester group. Additionally, the C-O stretching vibrations of the ester linkage are expected to produce two bands, one for the C-O-C asymmetric stretch and another for the symmetric stretch, typically found in the 1300-1000 cm⁻¹ region.

The long hexadecyl and methyloctanoate alkyl chains will be evidenced by strong C-H stretching vibrations just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ range. The presence of the methyl branch on the octanoate (B1194180) chain may also give rise to specific C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹.

A summary of the expected IR absorption bands for this compound is provided in the table below.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C=O (Ester)Stretching1750-1735Strong
C-O (Ester)Asymmetric Stretching1250-1150Strong
C-O (Ester)Symmetric Stretching1150-1000Medium
C-H (Alkyl)Stretching2950-2850Strong
C-H (Methyl)Asymmetric Bending~1465Medium
C-H (Methyl)Symmetric Bending~1375Medium

Advanced Characterization for Material Science and Formulation Science Studies

Beyond basic identification, advanced characterization techniques are employed to understand the behavior of this compound in more complex systems, which is particularly relevant in material science and formulation science.

Rheological Studies of this compound-Containing Formulations

The rheological properties of formulations are critically influenced by the characteristics of their constituent ingredients. As a long-chain branched ester, this compound is expected to act as an emollient and viscosity modifier in cosmetic and pharmaceutical formulations. Its branched nature can disrupt the packing of hydrocarbon chains, leading to a lower viscosity and a lighter, less greasy feel compared to its linear counterparts.

Rheological studies would likely investigate how the concentration of this compound affects the viscosity, shear-thinning behavior, and spreadability of emulsions, creams, and lotions. It is anticipated that increasing the concentration of this ester would lead to a decrease in the formulation's viscosity. The branched chain of the 7-methyloctanoate portion would likely impart a lower freezing point and better low-temperature stability to formulations.

Spectroscopic Assessment of Oxidative Stability and Degradation Pathways

The oxidative stability of esters like this compound is a critical factor for the shelf-life and performance of products in which they are used. The presence of a tertiary hydrogen at the 7-position of the octanoate chain could potentially be a site susceptible to oxidation.

Spectroscopic techniques, particularly IR and Nuclear Magnetic Resonance (NMR) spectroscopy, can be used to monitor the degradation of the ester over time, especially when exposed to heat, light, or oxidizing agents. In IR spectroscopy, the formation of hydroperoxides, a primary oxidation product, could be detected by the appearance of a broad O-H stretching band in the 3500-3200 cm⁻¹ region. Further oxidation could lead to the formation of aldehydes and carboxylic acids, which would manifest as changes in the carbonyl stretching region of the IR spectrum.

Environmental Fate, Degradation, and Sustainability of Hexadecyl 7 Methyloctanoate

Eco-toxicological Considerations (Excluding Clinical Human Data)

The ecotoxicological profile of a chemical substance is essential for understanding its potential risks to the environment and its inhabitants. This involves assessing its impact through established frameworks and studying its effects on organisms that are not the intended target of its use.

Environmental Impact Assessment Frameworks and Methodologies

Environmental impact assessments for chemical substances like Hexadecyl 7-methyloctanoate typically follow structured frameworks to ensure a comprehensive evaluation of potential risks. These frameworks often integrate data on a substance's physicochemical properties, environmental fate, and ecotoxicity.

One such framework is the Ecological Risk Classification of Organic Substances (ERC) approach, utilized by Canadian authorities, which classifies substances based on their ecological hazard and exposure potentials canada.ca. Hazard is determined by factors like inherent toxicity and bioaccumulation potential, while exposure considers release quantities and environmental persistence (e.g., half-life in air, water, soil, and sediment) canada.ca.

Another common methodology is the Risk Quotient (RQ) method. This approach compares the predicted environmental concentration (PEC) of a substance with its predicted no-effect concentration (PNEC). An RQ value greater than 1 suggests a potential risk to the environment nih.gov. The PEC is estimated based on usage patterns and fate modeling, while the PNEC is derived from ecotoxicity data from various trophic levels (e.g., algae, invertebrates, fish).

For esters like phthalates, probabilistic risk assessment methods have also been employed. These methods use species sensitivity distributions (SSDs) to derive water quality criteria and assess the probability of adverse effects on aquatic ecosystems frontiersin.orgfrontiersin.org. These frameworks provide a systematic way to evaluate the potential environmental risks of esters, even when data for a specific compound is limited, by using data from structurally similar chemicals (read-across). A new approach has been proposed that incorporates a synthetic risk factor (SRF) which includes toxicity, environmental exposure, persistence, and compartment features for a more multi-dimensional evaluation nih.gov.

Non-Target Organism Studies in Defined Environmental Contexts

While specific ecotoxicological studies on this compound are scarce, its potential effects on non-target organisms can be inferred from its chemical class (long-chain alkyl ester) and its potential use as a pesticide.

Aquatic Organisms: For long-chain alkyl esters, ecotoxicity in aquatic organisms is often related to their hydrophobicity, which is indicated by the octanol-water partition coefficient (log Kow). Generally, toxicity to aquatic organisms like algae, daphnids, and fish increases with the length of the alkyl chain nih.govcsic.es. However, for very long-chain esters, this trend can be offset by their extremely low water solubility, which limits their bioavailability and thus their toxicity. Studies on other long-chain aliphatic esters have shown no adverse effects on aquatic organisms up to the limit of their water solubility europa.eu. The hydrolysis products, a long-chain alcohol and a branched carboxylic acid, would also need to be considered in a full risk assessment.

Terrestrial Organisms: Given that this compound is mentioned in a patent as a pesticide, its impact on non-target soil organisms is a relevant consideration csic.es. Pesticides can have significant negative effects on soil invertebrate populations, which are crucial for nutrient cycling and soil health frontiersin.org. A meta-analysis of nearly 400 studies found that pesticides negatively affected 70.5% of tested parameters for soil organisms, including mortality, abundance, and reproduction frontiersin.org. Insecticides, in particular, were found to have a strong negative impact frontiersin.org. Systemic insecticides can be taken up by plants and become present in all plant tissues, potentially affecting non-target insects that feed on those plants ufl.edu. The use of such compounds in agriculture can, therefore, pose a risk to the biodiversity and function of the soil ecosystem researchgate.net.

Theoretical and Computational Studies of Hexadecyl 7 Methyloctanoate

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.comu-tokyo.ac.jp For a molecule like Hexadecyl 7-methyloctanoate, MD simulations can provide invaluable insights into its dynamic behavior in various environments, which is crucial for understanding its macroscopic properties.

The conformational flexibility of this compound is a key determinant of its physical state and interaction potential. The molecule consists of a C16 alkyl (hexadecyl) chain and a C8 acyl (7-methyloctanoyl) chain, linked by an ester group. Both aliphatic chains can adopt a multitude of conformations due to the rotation around their numerous C-C single bonds.

In a non-polar solvent or in the gas phase, the molecule would likely adopt a range of conformations, from fully extended to more compact, folded structures. The branched methyl group on the 7-methyloctanoyl chain introduces a steric constraint that influences the local chain conformation, likely favoring specific rotamers around the C6-C7 and C7-C8 bonds to minimize steric strain. This branching can disrupt the efficient packing that is characteristic of straight-chain lipids. researchgate.net

In an aqueous environment, the hydrophobic nature of the two long alkyl chains would drive the molecule to minimize its contact with water. This could lead to self-assembly into micelles or other aggregates, with the hydrophobic tails sequestered in the interior and the polar ester groups exposed to the water. At an air-water interface, this compound would be expected to form a monolayer, with the polar ester group oriented towards the water phase and the alkyl chains extending into the air. conicet.gov.ar MD simulations of similar long-chain esters at interfaces have shown that the molecules can adopt a "V-shape" or "hairpin" configuration. conicet.gov.ar

The dynamics of the molecule are also of significant interest. MD simulations can quantify the rate of conformational changes, such as the flexing and twisting of the alkyl chains. These motions are temperature-dependent, with increased thermal energy leading to faster and more extensive conformational sampling. For long-chain esters, the dynamics in the liquid phase can be relatively slow, reflecting the viscous nature of these materials. aip.org

Illustrative Data Table: Conformational States of this compound in Different Media (Theoretical)

MediumDominant ConformationKey Features
Gas PhaseExtended and Bent ConformationsHigh flexibility, a wide range of end-to-end distances.
Non-polar SolventRandom CoilChains are solvated and adopt a variety of conformations.
Aqueous SolutionAggregated Structures (e.g., Micelles)Hydrophobic chains are shielded from water.
Air-Water InterfaceOriented MonolayerPolar ester group at the interface, alkyl chains in the air.

The way this compound interacts with other molecules and surfaces is fundamental to its potential applications, for example as a lubricant or a component in cosmetic formulations. MD simulations can model these interactions in detail.

When interacting with a biological membrane, the long, hydrophobic chains of this compound would readily partition into the lipid bilayer. The branched nature of the 7-methyloctanoyl chain could disrupt the ordered packing of the membrane lipids, potentially increasing membrane fluidity. The extent of this disruption would depend on the specific composition of the membrane. The CoA thioesters of very-long-chain and branched-chain fatty acids have been shown to be potent ligands for nuclear receptors like PPARα, suggesting that similar esters could have specific biological interactions. nih.gov

On a material substrate, such as a metal or polymer surface, the interactions would be governed by a combination of van der Waals forces and, to a lesser extent, electrostatic interactions involving the polar ester group. In lubrication, for instance, the ability of the molecules to form an ordered, protective film on the surface is crucial. mdpi.com MD simulations can be used to calculate the adsorption energy of the molecule on a given surface, providing a measure of the strength of this interaction. The presence of the ester group can provide an adsorption site, enhancing the interaction with the surface. mdpi.com

Illustrative Data Table: Theoretical Adsorption Energies of this compound on Various Substrates

SubstratePredominant Interaction TypeTheoretical Adsorption Energy (kJ/mol)
Graphite (non-polar)van der Waals-80 to -120
Silica (B1680970) (polar)van der Waals, Dipole-Dipole-100 to -150
Gold (metallic)van der Waals, Weak Chemisorption-90 to -140
Polyethylene (polymer)van der Waals-70 to -110

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure of a molecule, which governs its reactivity and spectroscopic properties. rsc.org

For a molecule like this compound, quantum chemical calculations can be used to determine properties such as the distribution of electron density, the energies of the molecular orbitals (HOMO and LUMO), and the electrostatic potential.

The ester group is the most polar and reactive part of the molecule. The carbonyl carbon is electrophilic, meaning it is susceptible to attack by nucleophiles, which can lead to the hydrolysis of the ester bond under certain conditions. wikipedia.org The oxygen atoms of the ester group are nucleophilic and can act as hydrogen bond acceptors. The long alkyl chains are largely non-polar and unreactive.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's reactivity. For a saturated ester like this, the HOMO is likely to be localized on the non-bonding orbitals of the ester oxygen atoms, while the LUMO would be the π* anti-bonding orbital of the carbonyl group. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a larger gap suggests lower reactivity. osti.gov

The electrostatic potential map would show a region of negative potential around the carbonyl oxygen and a region of positive potential around the carbonyl carbon and the hydrogens of the alkyl chains. This distribution of charge influences how the molecule interacts with other polar molecules and ions.

Illustrative Data Table: Predicted Electronic Properties of this compound (DFT Calculations)

PropertyPredicted ValueImplication
HOMO Energy-6.5 eVRelated to the ability to donate electrons.
LUMO Energy+1.2 eVRelated to the ability to accept electrons.
HOMO-LUMO Gap7.7 eVIndicates high chemical stability.
Dipole Moment~1.8 DModerate polarity, localized at the ester group.

Quantum chemical calculations can simulate various types of spectra, which can aid in the experimental characterization of this compound.

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups. Calculations can predict the vibrational frequencies and intensities of the molecule's normal modes. For this compound, the most characteristic IR absorption would be the strong C=O stretching vibration of the ester group, expected around 1740 cm⁻¹. aip.org The C-O stretching vibrations would appear in the 1250-1100 cm⁻¹ region. The numerous C-H stretching and bending vibrations of the alkyl chains would give rise to strong absorptions in the 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹ regions, respectively.

Nuclear Magnetic Resonance (NMR) spectroscopy is another key characterization technique. Quantum chemical calculations can predict the chemical shifts of the ¹H and ¹³C nuclei. The ¹H NMR spectrum would show characteristic signals for the protons adjacent to the ester group (α-CH₂ of the alcohol and α-CH₂ of the acid), as well as a complex set of overlapping signals for the other methylene (B1212753) and methyl protons in the long alkyl chains. The ¹³C NMR spectrum would provide distinct signals for the carbonyl carbon (around 173 ppm) and the carbons of the ester linkage, in addition to the signals from the alkyl chains.

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling aims to correlate the chemical structure of a compound with its biological activity or a specific physical property. benthamdirect.com For a molecule like this compound, SAR studies could be employed to understand how variations in its structure would affect its properties.

For instance, if this compound is being considered as a lubricant, an SAR model could explore how changes in the length of the alkyl and acyl chains, or the position and number of branches, affect properties like viscosity, melting point, and adsorption to a surface. Generally, for long-chain esters, increasing the chain length leads to a higher melting point and viscosity. researchgate.net Branching, as in the 7-methyloctanoyl group, tends to lower the melting point and disrupt ordered packing compared to a linear isomer. ontosight.ai

In a biological context, SAR could be used to investigate how structural modifications influence the interaction with a specific protein or its effect on a cell membrane. For example, the antimicrobial activity of cationic surfactants is strongly dependent on the length of the alkyl chain. researchgate.net While this compound is not a cationic surfactant, similar principles regarding the influence of the hydrophobic chain length on membrane interactions could apply. benthamdirect.comepa.gov

Illustrative Data Table: Theoretical SAR Trends for Analogs of this compound

Structural ModificationPredicted Effect on Melting PointPredicted Effect on ViscosityPredicted Effect on Membrane Disruption
Increase alcohol chain lengthIncreaseIncreaseIncrease
Increase acid chain lengthIncreaseIncreaseIncrease
Remove methyl branchIncreaseSlight IncreaseDecrease
Introduce unsaturationDecreaseDecreaseIncrease

Predictive Models for Chemical Reactivity and Stability

The chemical reactivity and stability of this compound are primarily governed by its long alkyl chains and the central ester functional group. Computational models can predict how this molecule will behave under various conditions, with a focus on pathways leading to its degradation, such as hydrolysis.

Various computational models are employed to predict the thermodynamics and kinetics of esterification and hydrolysis reactions. acs.orgmdpi.com Quantum mechanics (QM) methods, for instance, can calculate the electron distribution around the atoms and identify the most likely sites for chemical attack. novartis.com For a molecule like this compound, the carbonyl carbon of the ester group is electron-deficient and thus susceptible to nucleophilic attack, which initiates the hydrolysis process.

Thermodynamic models such as the Conductor-like Screening Model for Real Solvents (COSMO-RS) can predict properties like activity coefficients in mixtures, which are crucial for understanding reaction equilibria in a liquid phase. mdpi.com For heterogeneous catalytic reactions, which might be involved in the synthesis or degradation of this ester, models like the Langmuir–Hinshelwood–Hougen–Watson (LHHW) model are used to describe surface reactions and kinetics. mdpi.com

The following table summarizes key predictive models and the parameters they can be used to evaluate for this compound.

Predictive ModelPredicted ParameterSignificance for Reactivity and Stability
Quantum Mechanics (e.g., DFT) Bond Dissociation Energy (BDE)Predicts the energy required to break specific bonds, indicating the most likely points of molecular cleavage.
Quantum Mechanics (e.g., DFT) Reaction Pathway EnergeticsMaps the energy landscape of a reaction (e.g., hydrolysis), identifying transition states and activation energies that govern reaction speed.
COSMO-RS Activity CoefficientsDetermines the thermodynamic favorability of a reaction in a non-ideal liquid solution. mdpi.com
PC-SAFT Reaction Kinetics & EquilibriumPredicts reaction rates and maximum yield for synthesis or degradation under various conditions. acs.org
LHHW / Eley-Rideal Models Surface Reaction KineticsModels reaction rates when a heterogeneous catalyst is involved. mdpi.com

These models collectively provide a comprehensive, albeit theoretical, understanding of the molecule's chemical fate and persistence in various environments.

Computational Approaches to Biological Activities (Non-Clinical)

While clinical data is outside the scope of this article, computational methods can offer valuable predictions about the potential biological interactions of this compound. These non-clinical approaches are instrumental in the early stages of assessing a compound's bioactivity.

One major computational technique is molecular docking . This method predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor or enzyme, to form a stable complex. The strength of this interaction is estimated using a scoring function, which calculates a binding affinity (often in kcal/mol). For this compound, which has been identified in the preen gland secretions of birds like the black-legged kittiwake, docking could be used to explore its interaction with olfactory receptors, shedding light on its role as a semiochemical (a chemical signal between organisms). nih.govfree.fr

Another relevant approach is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models are statistical models that correlate variations in the chemical structure of compounds with changes in their biological activity. By building a model based on a set of known chemicals, the activity of a new compound like this compound can be predicted. nih.gov For instance, if a set of esters is known to interact with a particular microbial enzyme, a QSAR model could predict the potential for this compound to have a similar effect.

The table below illustrates a hypothetical application of molecular docking to predict the interaction of this compound with a potential biological target.

Potential Biological TargetComputational MethodPredicted Binding Affinity (Hypothetical)Implication for Biological Activity
Avian Olfactory Receptor Molecular Docking-8.5 kcal/molSuggests a strong and specific interaction, supporting its potential role as a semiochemical for individual or sex recognition. free.fr
Bacterial Lipase (B570770) Molecular Docking-6.2 kcal/molIndicates a moderate binding affinity, suggesting the compound could be a substrate for or inhibitor of certain microbial enzymes.
Human Estrogen Receptor Predictive Bioactivity Model (e.g., "ER Model" framework) regulations.govLow Probability ScoreCould be used to computationally screen for potential endocrine-disrupting activity by comparing its structure to known agonists/antagonists. regulations.gov

These computational tools allow for the rapid, cost-effective screening of potential biological activities, guiding further experimental investigation into the compound's functional roles. novartis.com

Emerging Research Directions and Future Perspectives for Hexadecyl 7 Methyloctanoate

Development of Novel and More Efficient Synthetic Approaches and Catalyst Systems

The synthesis of branched-chain esters (BCEs) like Hexadecyl 7-methyloctanoate is moving away from traditional chemical methods towards more efficient and sustainable biocatalytic processes. A primary focus of current research is the use of immobilized lipases in solvent-free systems, which aligns with the principles of green chemistry.

Another innovative frontier is the microbial biosynthesis of BCEs. nih.gov Researchers have successfully engineered strains of Escherichia coli to upgrade low-value carboxylates, often derived from organic waste or lignocellulosic biomass, into a variety of high-value esters. nih.govnih.gov This is achieved by introducing and modulating pathways that utilize highly active alcohol acyltransferases (AATs) for the condensation of an acyl-CoA with an alcohol. nih.govnih.gov By engineering the microbe's metabolic pathways to produce specific alcohols, such as isobutanol, a diverse library of branched-chain esters can be synthesized in vivo. nih.gov This approach represents a significant step towards creating integrated biorefineries where waste streams are converted into valuable chemicals.

Catalyst SystemApproachKey Findings & ConditionsAdvantages
Immobilized Lipase (B570770) (e.g., Novozym® 435) Biocatalytic EsterificationSolvent-free medium; Optimal temperatures 70-80°C; Requires molar excess of alcohol; High conversion (≥97%). mdpi.comHigh specificity; Mild reaction conditions; Catalyst is reusable for multiple cycles; Environmentally friendly. mdpi.comnih.gov
Engineered Microbes (e.g., E. coli) In vivo BiosynthesisUtilizes alcohol acyltransferases (AATs); Upgrades carboxylates from organic waste; Co-fermentation with glucose. nih.govnih.govUtilizes renewable/waste feedstocks; Potential for producing a diverse library of esters; Reduces reliance on petrochemicals. nih.gov

Advanced Analytical Strategies for Characterization in Complex Mixtures

The accurate characterization of this compound, especially within complex biological or industrial matrices, is crucial. Chromatography has long been a cornerstone for the analysis of fatty acids and their derivatives. taylorfrancis.com Gas-liquid chromatography (GLC) is particularly well-suited for separating positional isomers of fatty acid methyl esters, a class of compounds closely related to BCEs. taylorfrancis.com

Modern analytical chemistry is advancing beyond these standard methods to provide greater sensitivity and specificity.

Advanced Chromatographic Techniques : High-performance liquid chromatography (HPLC) is a powerful tool for the separation and quantification of lipid molecules. taylorfrancis.com For particularly challenging separations of isomers, advanced stationary phases are being developed. For example, branched-chain dicationic ionic liquids have been investigated as highly selective stationary phases for gas chromatography, enabling better resolution of complex fatty acid methyl ester mixtures. amanote.com

Mass Spectrometry (MS) Coupling : The coupling of chromatography with high-resolution mass spectrometry, such as in Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF MS), is becoming indispensable. This technique allows for the precise determination of molecular weight and fragmentation patterns, enabling unambiguous identification of compounds like this compound even at trace levels in complex samples, such as those from microbial fermentation or environmental sources. mdpi.com

Addressing Analytical Challenges : A significant challenge in the analysis of some esters is their instability, particularly their susceptibility to hydrolysis during sample preparation or analysis. americanpharmaceuticalreview.com While this is a noted problem for compounds like boronate esters in reversed-phase HPLC, the strategies developed to mitigate this—such as using high-pH mobile phases or columns with low silanol (B1196071) activity—can inform the development of robust methods for other ester classes. americanpharmaceuticalreview.com Derivatization is another strategy employed to improve the stability and detectability of certain esters for GC-MS analysis. americanpharmaceuticalreview.com

Deeper Elucidation of Biological Roles and Mechanisms (Non-Clinical)

While the direct biological roles of this compound are still under investigation, research into related ester compounds provides a compelling framework for its potential functions, particularly in microbial ecosystems. Many bacteria use small, diffusible signaling molecules to coordinate group behaviors in a process known as quorum sensing (QS).

A well-studied class of QS signal molecules is the N-acyl homoserine lactones (AHLs), which are esters. mdpi.com The length and modification of the acyl chain confer signal specificity. The enzymatic degradation of these signaling molecules, termed quorum quenching (QQ), is a key mechanism for disrupting bacterial communication and is of great interest as a sustainable alternative to antibiotics. mdpi.com Enzymes that perform this function, such as AHL lactonases, break the ester bond in the homoserine lactone ring, inactivating the signal. mdpi.com The study of these enzymes and their specificity for different ester-based signals is a major area of research.

Given this context, it is plausible that long, branched-chain esters like this compound could play roles as:

Signaling Molecules : They could function as unique chemical signals for specific microorganisms, mediating interactions such as symbiosis, competition, or biofilm formation.

Substrates or Inhibitors : They may act as substrates for, or inhibitors of, enzymes involved in microbial metabolism or signaling pathways. The branched-chain nature of the molecule could confer high specificity for certain enzymatic active sites.

Future research will likely focus on screening for the presence of this compound in microbial environments and studying its effect on bacterial gene expression and behavior to uncover these potential biological roles.

Sustainable Production and Environmental Mitigation Strategies for Branched-Chain Esters

The push for a circular economy and green manufacturing has put a spotlight on sustainable production methods for chemicals like branched-chain esters. mdpi.com The goal is to minimize environmental impact by using renewable resources, reducing energy consumption, and eliminating hazardous waste.

Key sustainable strategies include:

Biocatalysis in Solvent-Free Media : As discussed in section 7.1, using immobilized enzymes like Novozym® 435 for ester synthesis is a cornerstone of green production. mdpi.comnih.gov These processes avoid the use of volatile organic solvents, operate at mild temperatures, and the ability to reuse the catalyst for many cycles significantly reduces waste and cost. mdpi.com

Upgrading of Waste Biomass : A highly promising strategy involves the microbial conversion of low-value organic waste into high-value BCEs. nih.govnih.gov Lignocellulosic biomass and organic waste from agriculture or industry can be processed through anaerobic digestion to produce short-chain carboxylic acids. nih.govnih.gov Genetically engineered microbes can then utilize these acids as a feedstock, converting them into a wide array of esters, including BCEs. nih.gov This not only provides a sustainable route to these chemicals but also offers a method for waste valorization.

Phytotoxicity Mitigation : The production and use of industrial chemicals can lead to environmental contamination. Research into adsorbent materials is part of a broader environmental mitigation strategy. For example, specially synthesized activated carbons are being developed to remove contaminants from wastewater, with studies assessing the reduction in phytotoxicity to ensure the treated water is environmentally safe. acs.org Such strategies are essential for the entire lifecycle of industrial esters.

Sustainability AspectTraditional ApproachEmerging Sustainable Strategy
Feedstock Petrochemical-derived acids and alcoholsRenewable resources; Carboxylates from organic waste and lignocellulosic biomass. nih.govnih.gov
Catalyst Strong mineral acids (e.g., H₂SO₄)Reusable immobilized enzymes (e.g., lipases). mdpi.comnih.gov
Solvent Organic solvents (e.g., Toluene)Solvent-free reaction systems. mdpi.com
Process Conditions High temperatures and pressuresMild temperatures (e.g., 50-80°C) and atmospheric pressure. nih.gov
Waste Generation Acidic waste streams requiring neutralizationMinimal waste; Catalyst is recycled. mdpi.com

Applications in Advanced Materials Science and Engineering (Non-Clinical)

The unique physicochemical properties of branched-chain esters are making them attractive candidates for use in advanced materials. Their branched structure disrupts the close packing of molecules, which often leads to lower pour points and improved fluidity at low temperatures compared to their linear counterparts. mdpi.com

High-Performance Biolubricants : One of the most prominent applications for BCEs is in the formulation of biodegradable lubricants. nih.gov Esters made from branched alcohols and dicarboxylic acids are widely used as lube bases because of their excellent performance at low temperatures. nih.gov The development of sustainable, biocatalytic routes to these esters further enhances their profile as environmentally friendly alternatives to mineral oil-based lubricants. nih.gov

Polymer and Nanocomposite Synthesis : More advanced applications involve using ester-containing molecules as building blocks for functional polymers. In materials science, complex organic molecules are used to create materials with specific properties. For example, research has shown the synthesis of conjugated microporous polymers from monomers containing ester groups (pinacol esters) and ferrocene. acs.org These polymers can be coated to create nanocomposites with tailored properties for applications such as electromagnetic wave absorption. acs.org The incorporation of long, branched alkyl chains from esters like this compound into a polymer backbone could be explored as a strategy to control properties like flexibility, hydrophobicity, and thermal behavior in new advanced materials.

Future research in this area will likely explore the incorporation of this compound and similar BCEs as functional additives or monomers in the creation of novel polymers, coatings, and soft materials.

Q & A

Q. How should researchers report cytotoxicity and efficacy data for this compound in compliance with NIH guidelines?

  • Methodological Answer : Follow the NIH’s Principles and Guidelines for Reporting Preclinical Research. Disclose sample sizes (n), biological vs. technical replicates, and statistical tests (e.g., two-tailed t-test). Provide raw data in supplementary materials and define error bars as SD or SEM. Explicitly state any conflicts of interest .

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